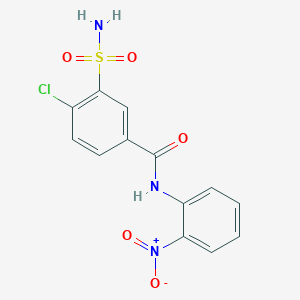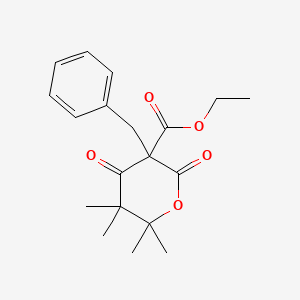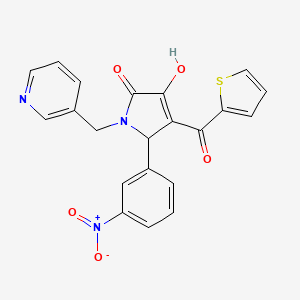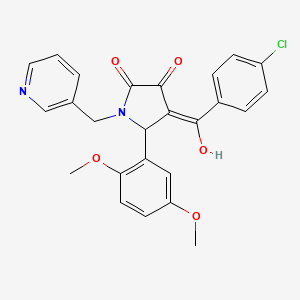![molecular formula C20H16N2O6S2 B3966481 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester CAS No. 380590-46-5](/img/structure/B3966481.png)
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester
Overview
Description
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of thiazolecarboxylic acid derivatives with furanylcarbonyl and thienyl-substituted pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
4-Thiazolecarboxylic acid: Another thiazole derivative with a different substitution pattern.
2-Chlorothiazole-4-carboxylic acid: A chlorinated thiazole derivative with distinct reactivity.
Uniqueness
5-Thiazolecarboxylic acid, 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-, ethyl ester is unique due to its complex structure, which combines multiple heterocyclic rings.
Properties
IUPAC Name |
ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-thiophen-2-yl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S2/c1-3-27-19(26)17-10(2)21-20(30-17)22-14(12-7-5-9-29-12)13(16(24)18(22)25)15(23)11-6-4-8-28-11/h4-9,14,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENQJYPRBEIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105203 | |
| Record name | Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380590-46-5 | |
| Record name | Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380590-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(2-furanylcarbonyl)-2,5-dihydro-4-hydroxy-5-oxo-2-(2-thienyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B3966400.png)


![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3966415.png)

![2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3966424.png)
![4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3966428.png)
![3-(3-fluoro-4-methoxyphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(2-methylphenyl)-1H-pyrazole](/img/structure/B3966448.png)

![3-[2-(1,2-dihydroacenaphthylen-5-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966465.png)


![Diethyl [(4-fluorophenyl)(phenylamino)methyl]phosphonate](/img/structure/B3966485.png)

